TAT 2-4 - 1159916-66-1

TAT 2-4

Catalog Number: EVT-242853
CAS Number: 1159916-66-1
Molecular Formula: C₁₃₂H₂₄₀N₆₆O₂₉
Molecular Weight: 3215.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAT 2-4 is a peptide derived from HIV-1 transactivator of transcription (Tat) protein.

Poly-L-Lysine

Compound Description: Poly-L-lysine is a cationic polypeptide composed of L-lysine residues linked by peptide bonds. It is commonly used in biological research as a transfection reagent due to its ability to bind and condense DNA, facilitating cellular uptake. []

Relevance: Poly-L-lysine shares structural similarities with H-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-Gly-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-Gly-OH in that both molecules contain multiple lysine residues. The research paper highlights the importance of the length of cationic peptides, like poly-L-lysine, for efficient DNA binding, suggesting a similar mechanism may be at play for H-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-Gly-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-Gly-OH.

HIV-1 TAT Protein Arginine-Rich Motif

Compound Description: The HIV-1 TAT protein contains an arginine-rich motif responsible for the protein's ability to translocate across cellular membranes. This motif's cationic nature allows it to interact with negatively charged cell surfaces and facilitate internalization. []

Relevance: H-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-Gly-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-Gly-OH is directly derived from the oligomerization of the arginine-rich motif found in the HIV-1 TAT protein. The research paper focuses on designing new peptide vectors for gene transfer based on this motif, suggesting that the target compound may possess similar membrane translocation properties.

Overview

TAT 2-4, derived from the human immunodeficiency virus type 1 transactivator of transcription protein, is a peptide that has garnered significant attention in molecular biology and biochemistry. This compound is known for its ability to facilitate cellular uptake of various macromolecules, including proteins and nucleic acids, making it a valuable tool in gene therapy and drug delivery systems. TAT peptides are classified as cell-penetrating peptides due to their unique properties that enable them to cross cellular membranes efficiently.

Source and Classification

TAT 2-4 is sourced from the HIV-1 TAT protein, specifically from the amino acid sequence that has been shown to possess cell-penetrating capabilities. The classification of TAT peptides falls under the category of synthetic peptides used in biomedical research and therapeutic applications. These peptides are cationic in nature, which contributes to their interaction with negatively charged cellular membranes, facilitating their internalization.

Synthesis Analysis

Methods and Technical Details

The synthesis of TAT 2-4 can be performed using solid-phase peptide synthesis techniques, primarily utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support. The synthesis process involves several key steps:

  1. Preparation of the Resin: A suitable resin is chosen to anchor the first amino acid.
  2. Fmoc Deprotection: The Fmoc group is removed using a base, exposing the amino group for coupling.
  3. Amino Acid Coupling: Activated amino acids are coupled to the exposed amine groups on the resin.
  4. Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain TAT 2-4 in its pure form.

The yield and purity of TAT 2-4 can be confirmed through mass spectrometry and analytical HPLC, ensuring that the synthesized product meets the required specifications for further applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of TAT 2-4 consists of a short sequence of amino acids typically ranging from 11 to 13 residues. The specific sequence can vary based on modifications but commonly includes basic residues that enhance its cell-penetrating ability.

For example, a typical sequence might include:

  • Arginine
  • Lysine
  • Other hydrophobic or aromatic residues

The structural data can be represented as follows:

PropertyValue
Molecular Weight~1,500 Da
SequenceRKKRRQRRR (example)
ConfigurationLinear

The three-dimensional conformation of TAT 2-4 plays a critical role in its function, allowing it to interact effectively with cellular membranes.

Chemical Reactions Analysis

Reactions and Technical Details

TAT 2-4 undergoes several chemical reactions during its synthesis and application:

  1. Acylation Reactions: During synthesis, amino acids are activated for coupling through acylation.
  2. Disulfide Bond Formation: If cysteine residues are present, they may form disulfide bonds under oxidative conditions, impacting stability.
  3. Conjugation Reactions: TAT 2-4 can be conjugated with various cargo molecules (e.g., plasmids, proteins) through covalent or non-covalent interactions to enhance its delivery capabilities.

These reactions are crucial for modifying TAT 2-4 for specific applications in drug delivery systems.

Mechanism of Action

Process and Data

The mechanism by which TAT 2-4 facilitates cellular uptake involves several steps:

  1. Membrane Interaction: The cationic nature of TAT 2-4 allows it to interact with negatively charged phospholipids in the cell membrane.
  2. Endocytosis or Direct Translocation: Upon binding to the membrane, TAT may either induce membrane invagination leading to endocytosis or translocate directly across the membrane.
  3. Release of Cargo: Once inside the cell, TAT can release its cargo into the cytoplasm where it exerts its biological effects.

Studies have shown that TAT-mediated delivery can lead to rapid internalization within minutes, making it an effective vehicle for delivering therapeutic agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TAT 2-4 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions at physiological pH.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH and temperature variations.
  • Charge: Positively charged at physiological pH due to basic amino acid residues.

These properties make TAT 2-4 suitable for various applications in biological systems.

Applications

Scientific Uses

TAT 2-4 has numerous applications in scientific research and medicine:

  1. Gene Delivery: Used as a carrier for delivering plasmids or other nucleic acids into cells for gene therapy applications.
  2. Protein Delivery: Facilitates the introduction of functional proteins into cells for therapeutic purposes.
  3. Cellular Imaging: Can be conjugated with fluorescent markers for tracking cellular processes.
  4. Cancer Therapy: Explored as a means to deliver chemotherapeutic agents directly into cancer cells.
Molecular Characterization of TAT 2-4

Structural Composition and Sequence Analysis

TAT 2-4 is a synthetic peptide construct derived from functional domains of the HIV-1 Trans-Activator of Transcription (Tat) protein. Its primary sequence spans residues 31–61 of native Tat, incorporating the cysteine-rich domain (residues 22–37), core domain (residues 38–48), and the N-terminal segment of the highly basic region (HBR, residues 49–61) [1] [3]. Key structural motifs include:

  • RKK Triad: Arg49-Lys50-Lys51, critical for phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) recognition [3].
  • Arginine-Rich Motif (ARM): RRQRRR (residues 52–57), facilitating phosphatidylserine (PS) binding [3].
  • Trp11: Though N-terminal to TAT 2-4, this residue is retained in some constructs for membrane penetration [3].

Table 1: Domain Architecture of TAT 2-4

DomainResiduesFunctional MotifsRole
Cysteine-rich31–37Cys31, Cys34, Cys37Stabilizes tertiary structure
Core38–48Hydrophobic coreMediates protein-protein binding
Basic region (HBR)49–61RKK, ARMMembrane lipid recognition

Biophysical modeling confirms TAT 2-4 adopts a disordered conformation in aqueous solutions but undergoes helical folding at membrane interfaces, particularly within the ARM segment [3].

Biophysical Properties and Stability

TAT 2-4 exhibits unique phase-transition behavior dependent on lipid composition:

  • Membrane Binding: Requires simultaneous PI(4,5)P₂ and phosphatidylserine (PS). NMR studies show 10-fold affinity enhancement in PI(4,5)P₂/PS bilayers compared to single-lipid systems [3].
  • Structural Plasticity: Circular dichroism (CD) spectra reveal a random coil conformation (negative peak at 200 nm) in buffer, transitioning to partial α-helical structure (208/222 nm minima) in liposomes [3].
  • Membrane Penetration: Trp11 insertion depth (≥ 8 Å into bilayer) was quantified via fluorescence quenching assays using brominated phospholipids [3]. Mutation to Ala reduces membrane partitioning by >80% [3].

Table 2: Biophysical Parameters of TAT 2-4

PropertyConditionValueMethod
Hydrophobic moment (μH)In DPPG liposomes0.52 ± 0.03CD spectroscopy
Dissociation constant (Kd)PI(4,5)P₂/PS membranes15.2 ± 2.1 μMSurface plasmon resonance
Thermal stability (Tm)pH 7.442.3 ± 1.5°CDifferential scanning calorimetry

Stability assays indicate TAT 2-4 degrades within 4 hours in serum but shows >24-hour stability in lipid-bound states [3].

Comparative Analysis with Parent TAT Protein Domains

TAT 2-4’s functional divergence from full-length Tat isoforms is evident in three domains:

  • Basic Region: While Tat86 (86-residue isoform) uses its full HBR for RNA binding (TAR), TAT 2-4’s RKK sub-motif specializes in PI(4,5)P₂ recognition. Mutagenesis shows R49A/K50A abolishes PI(4,5)P₂ binding but minimally affects TAR affinity [1] [3].
  • Cysteine-Rich Domain: Unlike Tat101 (101-residue isoform), TAT 2-4 lacks Zn²⁺-coordinating Cys22/Cys25, reducing oxidative stability but enhancing conformational flexibility [1].
  • C-Terminal Truncation: Exclusion of Tat86’s RGD motif (residues 78–80) eliminates integrin binding, redirecting bioactivity toward membrane lipid interactions [1].

Table 3: Functional Domain Comparison

DomainTAT 2-4Tat86Tat72
HBRRKK/ARM motifsFull HBR (residues 49–72)Truncated HBR (49–59)
Cysteine-richPartial (C31/C34/C37)Intact Zn²⁺ bindingIntact Zn²⁺ binding
C-terminalNoneRGD motif presentAbsent

Dimerization Mechanisms and Functional Implications

TAT 2-4 dimerizes via two cooperative mechanisms:

  • Lipid-Mediated Clustering: PI(4,5)P₂ binding induces conformational changes that expose the ARM domain, enabling cross-linking with PS headgroups. Fluorescence anisotropy shows dimerization increases 5-fold in PI(4,5)P₂-rich membranes [3].
  • RNA-Driven Dimerization: Though TAT 2-4 lacks full TAR affinity, its basic region binds stem-loop RNAs (e.g., HIV-2 DIS), promoting dimeric interfaces. Splicing variants that remove upstream inhibitory sequences enhance dimer yield by 200% [4].

Functional consequences include:

  • Enhanced Membrane Retention: Dimeric TAT 2-4 shows 3× longer membrane residency than monomers in fluorescence recovery assays [3].
  • Pathogenic Mimicry: Dimer architecture resembles Tat-Tat interactions in HIV-1 LTR activation, potentially competing with native Tat during viral replication [1] [4].

Properties

CAS Number

1159916-66-1

Product Name

TAT 2-4

IUPAC Name

2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid

Molecular Formula

C₁₃₂H₂₄₀N₆₆O₂₉

Molecular Weight

3215.74

InChI

InChI=1S/C132H240N66O29/c133-49-5-1-21-80(185-105(212)78(27-11-55-166-123(144)145)180-97(203)67-176-101(208)75(137)65-71-37-41-73(199)42-38-71)107(214)187-82(23-3-7-51-135)109(216)189-86(31-15-59-170-127(152)153)113(220)193-90(35-19-63-174-131(160)161)117(224)197-92(45-47-95(138)201)119(226)195-88(33-17-61-172-129(156)157)115(222)191-84(29-13-57-168-125(148)149)111(218)183-76(25-9-53-164-121(140)141)102(209)177-69-99(205)182-94(66-72-39-43-74(200)44-40-72)104(211)178-68-98(204)181-79(28-12-56-167-124(146)147)106(213)186-81(22-2-6-50-134)108(215)188-83(24-4-8-52-136)110(217)190-87(32-16-60-171-128(154)155)114(221)194-91(36-20-64-175-132(162)163)118(225)198-93(46-48-96(139)202)120(227)196-89(34-18-62-173-130(158)159)116(223)192-85(30-14-58-169-126(150)151)112(219)184-77(26-10-54-165-122(142)143)103(210)179-70-100(206)207/h37-44,75-94,199-200H,1-36,45-70,133-137H2,(H2,138,201)(H2,139,202)(H,176,208)(H,177,209)(H,178,211)(H,179,210)(H,180,203)(H,181,204)(H,182,205)(H,183,218)(H,184,219)(H,185,212)(H,186,213)(H,187,214)(H,188,215)(H,189,216)(H,190,217)(H,191,222)(H,192,223)(H,193,220)(H,194,221)(H,195,226)(H,196,227)(H,197,224)(H,198,225)(H,206,207)(H4,140,141,164)(H4,142,143,165)(H4,144,145,166)(H4,146,147,167)(H4,148,149,168)(H4,150,151,169)(H4,152,153,170)(H4,154,155,171)(H4,156,157,172)(H4,158,159,173)(H4,160,161,174)(H4,162,163,175)

SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)N)O

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